1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride is a chemical compound that falls under the category of spirocyclic amines. Its unique structure and properties make it of interest in various scientific fields, including medicinal chemistry and pharmacology. The compound is characterized by its spirocyclic framework, which contributes to its biological activity and potential therapeutic applications.
This compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. The specific origins of this compound in research literature highlight its relevance in studies related to neurotransmitter systems and potential therapeutic agents.
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride is classified as a spirocyclic amine. It contains nitrogen atoms within its structure, which may influence its interactions with biological systems, particularly in relation to receptor binding and pharmacological effects.
The synthesis of 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, often utilizing catalysts to facilitate the formation of the spirocyclic structure.
The molecular structure of 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride features a spirocyclic arrangement where two nitrogen atoms are incorporated into a bicyclic framework. This unique arrangement allows for specific spatial orientation that can affect biological activity.
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride can participate in various chemical reactions typical for amines and spirocyclic compounds. Notably, it can undergo:
These reactions are often conducted under controlled conditions to optimize yield and selectivity. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired outcomes.
The mechanism of action for 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride primarily involves its interaction with neurotransmitter receptors in the central nervous system. It is hypothesized to modulate neurotransmitter activity due to its structural similarity to known neurotransmitter analogs.
Research indicates that compounds with similar structures can act as agonists or antagonists at specific receptor sites, influencing physiological responses such as mood regulation and cognitive function.
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride has potential applications in:
The compound's unique structural features make it a valuable subject for further research in both medicinal chemistry and organic synthesis contexts.
The synthesis of 1-methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (CAS: 1258073-94-7; MW: 213.15 g/mol) relies on a sequence of cyclization and phase transfer catalysis. A patented route begins with ethyl malonate activation in ethanol (25–80°C, 5 hours), yielding a malonate adduct. Subsequent reduction with lithium borohydride (LiBH₄) in tetrahydrofuran (0–70°C, 2.5 hours) generates a diol intermediate. Tosylation using p-toluenesulfonyl chloride in dichloromethane (25°C, 12 hours) activates the diol for cyclization. Critical spirocycle formation occurs via cesium carbonate-mediated phase transfer catalysis in acetonitrile (25–90°C, 3 hours), which facilitates intramolecular N-alkylation to construct the diazaspiro[3.5]nonane core. Magnesium chips in methanol (25–80°C, 1 hour) then reduce the tosylate to the free amine, completing the backbone assembly [5] [6].
Table 1: Key Cyclization Conditions and Yields
Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
Diol formation | LiBH₄, THF, 0-70°C, 2.5h | Intermediate diol | 85% |
Tosylation | TsCl, CH₂Cl₂, 25°C, 12h | Tosylate adduct | 78% |
Spirocyclization | Cs₂CO₃, CH₃CN, 25-90°C, 3h | 1,7-Diazaspiro[3.5]nonane | 70% |
Reduction | Mg, MeOH, 25-80°C, 1h | Free amine intermediate | 92% |
Substituting cesium carbonate with potassium carbonate extends reaction times to 8 hours due to inferior phase transfer efficiency, while sodium borohydride reduction lowers yields by 15% versus LiBH₄ [5] [6].
Tert-butyl carbamate (Boc) protection is indispensable for managing reactivity during spirocycle synthesis. The free amine from the reduction step undergoes Boc anhydride treatment in dichloromethane (25°C, 12 hours), generating tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate. This intermediate stabilizes the secondary amine against oxidation and directs regiochemistry during N-methylation. Subsequent quaternization with methyl iodide in THF furnishes the 1-methyl derivative. Final acidolytic deprotection (e.g., HCl/dioxane) cleaves the Boc group, yielding 1-methyl-1,7-diazaspiro[3.5]nonane as the dihydrochloride salt after crystallization. This strategy achieves >95% purity by suppressing oligomerization during N-alkylation [4] [5] [6].
Scheme: Protection/Deprotection Sequence
Free amine → Boc protection (Boc₂O, CH₂Cl₂) → N-Methylation (CH₃I, THF) → HCl-mediated deprotection → 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
Amide bond formation at the diazaspiro nitrogen is optimized for constructing advanced intermediates. Coupling reagent screening reveals O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in dimethylformamide (0°C to 25°C, 2 hours) achieves near-quantitative acylation yields for carbamate formation. By contrast, carbodiimide reagents (e.g., DCC) exhibit <70% conversion due to steric hindrance from the spirocyclic framework. Solvent studies demonstrate THF and acetonitrile reduce epimerization risks versus DMF for chiral analogs. Strict temperature control (0–25°C) and sequential addition of 1.1 equivalents of N,N-diisopropylethylamine (DIPEA) minimize N-overalkylation, particularly for sterically congested carboxylic acids [6] [8].
Table 2: Amide Coupling Reagent Efficiency
Reagent | Solvent | Temp. | Time (h) | Yield | Byproducts |
---|---|---|---|---|---|
HATU | DMF | 0-25°C | 2 | 98% | <1% urea |
DCC | THF | 25°C | 12 | 68% | 15% N-acylurea |
EDCI | CH₂Cl₂ | 0°C | 6 | 85% | 8% diisopropyl urea |
Scale-up beyond laboratory batches faces hurdles in cyclization and purification. Anhydrous conditions are critical during cesium carbonate-mediated cyclization; pilot-scale runs (10 kg) with ppm-level water introduce hydrolytic byproducts, diminishing purity to 85%. Additionally, magnesium reduction generates exothermicity requiring controlled reagent addition (>4 hours) to prevent thermal decomposition. Post-reduction, Boc protection necessitates extensive washing to remove magnesium salts, complicating workflow. Crystallization of the dihydrochloride salt demands anti-solvent titration (e.g., ethyl acetate/MTBE) to enhance particle morphology, though residual solvents persist at ~500 ppm without nanofiltration. These factors collectively limit current batch yields to 65–70% at the 10-kg scale [5] [6].
Table 3: Scalability Challenges and Mitigation Strategies
Step | Challenge | Mitigation | Purity/Yield (Pilot) |
---|---|---|---|
Cyclization | Hydrolytic byproducts | Molecular sieves (<50 ppm H₂O) | 85% purity |
Magnesium reduction | Exothermic runaway | Slow addition (<0.5 eq/hr), jacketed cooling | 88% yield |
Salt formation | Residual solvents (EtOAc/THF) | Anti-solvent crystallization + nanofiltration | Meets ICH Q3C limits |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4